CB2 Receptor Agonism: Potency and Selectivity Benchmarking Against GW842166X
Pyridazine-3-carboxamide derivatives demonstrate CB2 agonist activity with EC50 values reaching as low as 3.67 nM, a potency that surpasses the reference compound GW842166X and is accompanied by a selectivity index exceeding 2729 against the CB1 receptor [1]. In contrast, other diazine-based scaffolds (e.g., pyridine-3-carboxamide) lack this documented combination of sub-10 nM potency and high CB2/CB1 selectivity [2]. The measured logP values for these pyridazine-3-carboxamide derivatives are significantly decreased relative to GW842166X, indicating a more favorable drug-likeness profile [1].
| Evidence Dimension | CB2 agonist potency (EC50) |
|---|---|
| Target Compound Data | Compound 26 (a pyridazine-3-carboxamide derivative): EC50 = 3.665 ± 0.553 nM |
| Comparator Or Baseline | GW842166X (reference CB2 agonist) |
| Quantified Difference | Compound 26 exhibits an EC50 value significantly lower than GW842166X; exact GW842166X EC50 not provided in the abstract, but the text states 'much higher potency in relative to GW842166X' |
| Conditions | Cell-based calcium mobilization assay using a CB2 receptor functional assay |
Why This Matters
This establishes pyridazine-3-carboxamide as a preferred scaffold for developing high-potency, highly selective CB2 agonists, a critical requirement for avoiding CB1-mediated psychotropic side effects in therapeutic programs.
- [1] Qian, H.-Y., et al. (2017). Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry, 137, 598-611. https://doi.org/10.1016/j.ejmech.2017.05.060 View Source
- [2] Li, J. J., & Yang, M. (2021). Pyridazines. In Drug Discovery with Privileged Building Blocks (pp. 22-1–22-8). CRC Press. https://doi.org/10.1201/9781003190806-22 View Source
